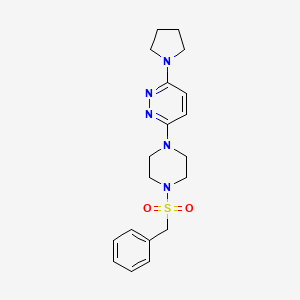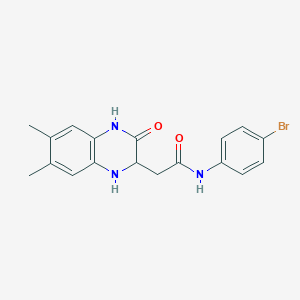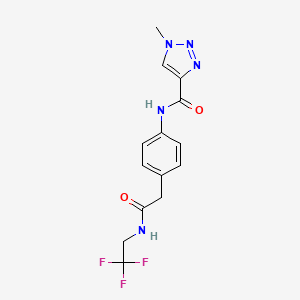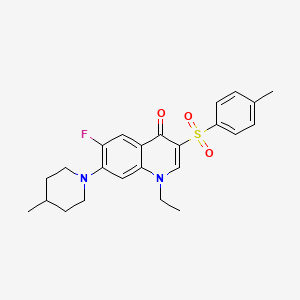
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring and a phenyloxane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
- N-(3-tert-butyl-1,2-oxazol-5-yl)-2-chloroacetamide
- N-(3-tert-butyl-1,2-oxazol-5-yl)but-2-enamide
- N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[(4R)-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide
Uniqueness
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide stands out due to its unique combination of the oxazole ring and phenyloxane moiety This structure imparts specific chemical and biological properties that differentiate it from similar compounds
特性
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-18(2,3)15-13-16(24-21-15)20-17(22)19(9-11-23-12-10-19)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSKTVFFXQKHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)



![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2523296.png)
![[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2523298.png)

![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)
![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2523302.png)

![7-[(E)-but-2-enyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2523304.png)
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2523308.png)

